Sorbitol

Beschreibung

D-glucitol is the D-enantiomer of glucitol (also known as D-sorbitol). It has a role as a sweetening agent, a laxative, a metabolite, a cathartic, a human metabolite, a food humectant, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an enantiomer of a L-glucitol.

A polyhydric alcohol with about half the sweetness of sucrose. This compound occurs naturally and is also produced synthetically from glucose. It was formerly used as a diuretic and may still be used as a laxative and in irrigating solutions for some surgical procedures.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Stypocaulon, Salacia chinensis, and other organisms with data available.

This compound is a sugar alcohol found in fruits and plants with diuretic, laxative and cathartic property. Unabsorbed this compound retains water in the large intestine through osmotic pressure thereby stimulating peristalsis of the intestine and exerting its diuretic, laxative and cathartic effect. In addition, this compound has one-third fewer calories and 60 % the sweetening activity of sucrose and is used as a sugar replacement in diabetes.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for constipation and has 8 investigational indications.

D-glucitol is a metabolite found in or produced by Saccharomyces cerevisiae.

L-glucitol is a metabolite found in or produced by Saccharomyces cerevisiae.

A polyhydric alcohol with about half the sweetness of sucrose. This compound occurs naturally and is also produced synthetically from glucose. It was formerly used as a diuretic and may still be used as a laxative and in irrigating solutions for some surgical procedures. It is also used in many manufacturing processes, as a pharmaceutical aid, and in several research applications.

See also: Mannitol; this compound (component of).

Structure

3D Structure

Eigenschaften

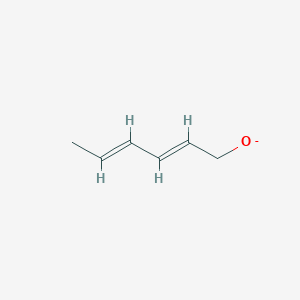

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Record name | SORBITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | D-SORBITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123236-29-3 | |

| Record name | Polysorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123236-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023588 | |

| Record name | D-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sorbitol is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid, White hygroscopic powder, crystalline powder, flakes or granules., Hygroscopic solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS], Liquid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | SORBITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Glucitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sorbitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-SORBITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Very high (USCG, 1999), 295 °C at 3.5 mm Hg | |

| Record name | SORBITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Sorbitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

542 °F (USCG, 1999) | |

| Record name | SORBITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble in water, slightly soluble in ethanol, Very soluble in acetone, Freely sol in water (up to 83%); sol in methanol, isopropanol, butanol, cyclohexanol, phenol, acetone, acetic acid, dimethylformamide, pyridine, acetamide solutions; practically insoluble in most other org solvents; quite soluble in hot alcohol, sparingly soluble in cold alcohol, In water, 6.9X10+5 mg/L at 20 °C, In water, 2.75X10+6 mg/L at 25 °C, 2750.0 mg/mL, Solubility in water, g/100ml at 20 °C: 220 | |

| Record name | Sorbitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SORBITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | D-Sorbitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-SORBITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.489 g/cu cm 20 °C, 1.5 g/cm³ | |

| Record name | SORBITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Sorbitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-SORBITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Arsenic (as As): not more than 3 mg/kg; Chloride: not more than 0.005%; Heavy metals (as Pb): not more than 5 mg/kg; Lead: not more than 1 mg/kg; reducing sugar: Not more than 0.3%; Ash: not more than 0.1%; Sulfate: not more than 0.01%; Total sugars: not more than 1.0%; Water: not more than 1.0% | |

| Record name | D-Sorbitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, White powder, as granules, or as crystalline masses, White crystalline powder, WHITE POWDER, GRANULES, OR FLAKES | |

CAS No. |

50-70-4, 69-65-8, 98201-93-5 | |

| Record name | SORBITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitol [USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506T60A25R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Sorbitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-SORBITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

230 °F (USCG, 1999), 88 to 102 °C, 111 °C, 11 °C, 110-112 °C | |

| Record name | SORBITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SORBITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | D-Sorbitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-SORBITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D-Sorbitol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-sorbitol, a versatile polyol with wide-ranging applications in research and pharmaceutical development. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to support laboratory work and formulation development.

General Properties of D-Sorbitol

D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol.[1] It is widely used in various research and industrial applications, including as a sweetener, humectant, stabilizer, and as a key component in drug formulations.[2][3] Its utility is underpinned by a unique set of physicochemical characteristics.

Chemical Structure:

-

Molecular Formula: C₆H₁₄O₆[1]

-

Molecular Weight: 182.17 g/mol [4]

-

IUPAC Name: (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[4]

-

CAS Number: 50-70-4[1]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of D-sorbitol for easy reference and comparison.

Table 1: General Physicochemical Properties of D-Sorbitol

| Property | Value | Reference(s) |

| Appearance | White or almost white, crystalline powder or granules.[5] | |

| Melting Point | 85-112 °C (range depends on crystalline form and water content) | [6] |

| Boiling Point | 295 °C | |

| Density | 1.5 g/cm³ | [6] |

| pKa (17.5 °C) | 13.6 | [7] |

Table 2: Solubility of D-Sorbitol

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | Very soluble (235 g/100 g) | 25 | [5] |

| Ethanol (95%) | Sparingly soluble | - | [8] |

| Methanol | Slightly soluble | - | |

| Acetic Acid | Slightly soluble | - | |

| Diethyl Ether | Practically insoluble | - | [8] |

Table 3: Optical and Other Properties of D-Sorbitol

| Property | Value | Conditions | Reference(s) |

| Refractive Index (nD) | 1.45 - 1.47 | 20 °C | [9] |

| Viscosity of 70% Aqueous Solution | ~100-200 mPa·s | 20-30 °C | [10] |

| Hygroscopicity | Hygroscopic | - | [6][8] |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of D-sorbitol, based on established standards.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in various pharmacopeias for melting point determination.[11][12][13][14][15]

Objective: To determine the temperature at which D-sorbitol transitions from a solid to a liquid.

Materials:

-

D-sorbitol powder

-

Melting point apparatus (e.g., Mettler Toledo, Stuart)

-

Melting point capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: Ensure the D-sorbitol sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the D-sorbitol powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, set the starting temperature to at least 5 °C below the expected melting point and use a slow heating rate (1-2 °C/min) near the melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The melting point is reported as this range.

-

Replicates: Perform the measurement in triplicate to ensure accuracy.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[16][17] Since D-sorbitol is a solid at room temperature, this method would be applicable to a molten sample or a solution. For the pure compound, specialized high-temperature apparatus would be required due to its high boiling point. The following is a general procedure.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Materials:

-

D-sorbitol (or a solution thereof)

-

Thiele tube

-

Mineral oil

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place about 0.5 mL of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube (sealed end up) into the small test tube containing the sample.

-

Assembly: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.

-

Heating: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Solubility Determination (Saturation Shake-Flask Method)

This protocol is based on the principles described in the United States Pharmacopeia (USP) General Chapter <1236>.[8][18][19][20]

Objective: To determine the equilibrium solubility of D-sorbitol in a given solvent.

Materials:

-

D-sorbitol powder

-

Solvent of interest (e.g., water, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical method for quantification (e.g., HPLC-RI, gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of D-sorbitol to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or on a stirrer. Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a portion of the clear filtrate into a pre-weighed dish. Evaporate the solvent to dryness under controlled conditions (e.g., in an oven at a temperature that does not degrade the sorbitol). Weigh the residue to determine the mass of dissolved this compound.

-

Chromatographic Method (HPLC-RI): Dilute the filtrate with a suitable mobile phase and analyze it using a calibrated High-Performance Liquid Chromatography system with a Refractive Index detector.

-

-

Calculation: Calculate the solubility in terms of g/100 mL or other appropriate units based on the quantified amount of D-sorbitol and the volume of the solvent.

Density Determination (Pycnometer Method)

This protocol is based on OECD Guideline 109.[1][5][21][22][23]

Objective: To determine the density of D-sorbitol powder.

Materials:

-

D-sorbitol powder

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

A liquid in which D-sorbitol is insoluble and does not react (e.g., a suitable non-polar solvent)

-

Thermometer

-

Desiccator

Procedure:

-

Pycnometer Calibration: Clean and dry the pycnometer and weigh it empty (m₁). Fill the pycnometer with the chosen non-polar solvent and weigh it (m₂). Record the temperature.

-

Sample Measurement: Add a known mass of D-sorbitol powder to the clean, dry pycnometer (m₃ = m₁ + mass of this compound).

-

Displacement: Add the non-polar solvent to the pycnometer containing the D-sorbitol until it is full, ensuring all air bubbles are removed. Weigh the pycnometer containing the sample and the solvent (m₄).

-

Calculation:

-

Mass of the solvent in the calibrated pycnometer = m₂ - m₁

-

Volume of the pycnometer (V) = (m₂ - m₁) / density of the solvent at the recorded temperature

-

Mass of the solvent in the pycnometer with the sample = m₄ - m₃

-

Volume of the solvent in the pycnometer with the sample = (m₄ - m₃) / density of the solvent

-

Volume of the D-sorbitol sample = V - [(m₄ - m₃) / density of the solvent]

-

Density of D-sorbitol = (mass of this compound) / (volume of the D-sorbitol sample)

-

Viscosity Determination of Aqueous Solutions (Rotational Viscometer)

This protocol is based on the principles of rotational viscometry as described in various ASTM standards.[4][6][7][24]

Objective: To measure the dynamic viscosity of an aqueous solution of D-sorbitol.

Materials:

-

D-sorbitol

-

Distilled or deionized water

-

Rotational viscometer (e.g., Brookfield, Anton Paar) with appropriate spindles

-

Beakers

-

Temperature-controlled water bath

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare an aqueous solution of D-sorbitol at the desired concentration (e.g., 70% w/w) by accurately weighing the D-sorbitol and water. Ensure the D-sorbitol is completely dissolved.

-

Temperature Control: Place the beaker containing the D-sorbitol solution in a water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

-

Viscometer Setup: Select an appropriate spindle and rotational speed for the expected viscosity range, following the instrument manufacturer's guidelines.

-

Measurement: Immerse the spindle into the D-sorbitol solution to the marked level. Start the motor and allow the reading to stabilize. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

-

Replicates: Perform the measurement in triplicate.

Refractive Index Measurement (Abbe Refractometer)

This protocol is based on standard procedures for using an Abbe refractometer.[9][25][26][27][28]

Objective: To measure the refractive index of a D-sorbitol solution.

Materials:

-

D-sorbitol solution of known concentration

-

Abbe refractometer

-

Temperature-controlled water circulator

-

Dropper or pipette

-

Lint-free tissue

-

Ethanol or acetone (B3395972) for cleaning

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the refractometer prisms are maintained at the desired temperature (e.g., 20 °C) using the water circulator.

-

Sample Application: Open the prism assembly and place a few drops of the D-sorbitol solution onto the lower prism.

-

Measurement: Close the prism assembly. Look through the eyepiece and adjust the handwheel until the light and dark fields are centered on the crosshairs. If a colored band is visible, adjust the dispersion correction knob until a sharp, colorless line is obtained.

-

Reading: Read the refractive index value from the scale.

-

Cleaning: Clean the prisms thoroughly with a soft tissue and a suitable solvent (e.g., ethanol) after each measurement.

Hygroscopicity Determination (Gravimetric Method)

This protocol is based on general methods for assessing the hygroscopicity of powders.[29][30]

Objective: To determine the tendency of D-sorbitol to absorb moisture from the air.

Materials:

-

D-sorbitol powder

-

Weighing bottle or watch glass

-

Analytical balance

-

Desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH at 25 °C)

-

Desiccator with a desiccant (e.g., silica (B1680970) gel) for drying

Procedure:

-

Initial Drying: Place a known quantity of D-sorbitol in a pre-weighed weighing bottle and dry it to a constant weight in a desiccator containing a desiccant. Record the initial dry weight.

-

Exposure to Humidity: Transfer the weighing bottle with the dried sample to a desiccator containing a saturated salt solution to expose it to a constant relative humidity.

-

Weight Monitoring: At regular time intervals (e.g., every 24 hours), remove the weighing bottle, quickly seal it, and weigh it.

-

Equilibrium: Continue monitoring the weight until a constant weight is achieved, indicating that the sample is in equilibrium with the surrounding humidity.

-

Calculation: Calculate the percentage of moisture absorbed by the D-sorbitol using the following formula: % Moisture Absorbed = [(Final Weight - Initial Dry Weight) / Initial Dry Weight] * 100

Applications and Mechanisms of Action

The physicochemical properties of D-sorbitol are directly related to its applications in research, particularly as a protein stabilizer and cryoprotectant.

D-Sorbitol as a Protein Stabilizer

D-sorbitol is known to stabilize proteins in aqueous solutions, preventing aggregation and denaturation.[31][32][33] The primary mechanism is "preferential exclusion" or "preferential hydration."[31]

Mechanism of Protein Stabilization:

Caption: Mechanism of protein stabilization by D-sorbitol.

In an aqueous solution, D-sorbitol is preferentially excluded from the surface of the protein. This means that the concentration of water at the protein surface is higher than in the bulk solution. To minimize the energetically unfavorable interaction with the excluded this compound, the protein adopts a more compact, folded conformation, which reduces its surface area. This stabilization of the native state helps to prevent unfolding and subsequent aggregation.[32]

D-Sorbitol as a Cryoprotectant

D-sorbitol is used to protect biological samples, such as cells and proteins, from damage during freezing and thawing.[34][35]

Mechanism of Cryopreservation:

Caption: Role of D-sorbitol in cryopreservation.

During freezing, the formation of ice crystals can physically damage cellular structures. Additionally, as water freezes, the concentration of solutes in the remaining unfrozen liquid increases, leading to osmotic stress and cell dehydration. D-sorbitol, as a cryoprotectant, acts by:

-

Inhibiting Ice Crystal Growth: It interferes with the formation and growth of large, damaging ice crystals.

-

Reducing Osmotic Stress: By increasing the solute concentration in the extracellular medium, it reduces the osmotic gradient across the cell membrane, minimizing cell dehydration.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a D-sorbitol sample.

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of D-sorbitol for research applications. The presented data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in the effective utilization and characterization of this important excipient. A thorough understanding of these properties is crucial for ensuring the quality, stability, and performance of research materials and pharmaceutical formulations containing D-sorbitol.

References

- 1. oecd.org [oecd.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. nbinno.com [nbinno.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. oecd.org [oecd.org]

- 6. store.astm.org [store.astm.org]

- 7. chemquest.com [chemquest.com]

- 8. biorelevant.com [biorelevant.com]

- 9. my.che.utah.edu [my.che.utah.edu]

- 10. Hygroscopic behavior and degree of caking of grugru palm (Acrocomia aculeata) powder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edisco.it [edisco.it]

- 12. thinksrs.com [thinksrs.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. mt.com [mt.com]

- 16. search.library.doc.gov [search.library.doc.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. uspnf.com [uspnf.com]

- 20. Solubility Measurements | USP-NF [uspnf.com]

- 21. oecd.org [oecd.org]

- 22. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 23. acri.gov.tw [acri.gov.tw]

- 24. store.astm.org [store.astm.org]

- 25. scribd.com [scribd.com]

- 26. ucc.ie [ucc.ie]

- 27. pubs.aip.org [pubs.aip.org]

- 28. researchgate.net [researchgate.net]

- 29. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

- 30. pharmainfo.in [pharmainfo.in]

- 31. benchchem.com [benchchem.com]

- 32. Mechanism of the stabilization of ribonuclease A by this compound: preferential hydration is greater for the denatured then for the native protein - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Towards a molecular level understanding of protein stabilization: the interaction between lysozyme and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

The Sweet Secret of Plants: A Technical Guide to the Natural Occurrence and Extraction of Sorbitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of sorbitol in plant sources, its biosynthesis, and the methodologies for its extraction and purification. Quantitative data on this compound content is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical procedures.

Natural Occurrence and Biosynthesis of this compound in Plants

This compound, a sugar alcohol also known as glucitol, is naturally present in a wide variety of plant species.[1][2] It is a primary product of photosynthesis in many plants, particularly in the Rosaceae family, which includes fruits like apples, pears, peaches, apricots, cherries, and plums.[1][3] this compound is also found in berries such as blackberries and strawberries, as well as in some vegetables.[1][4] In these plants, this compound plays a crucial role in carbon transport and storage, as well as in osmotic adjustment to various environmental stresses.[5][6]

The biosynthesis of this compound in plants primarily occurs through the reduction of glucose. The key pathway involves two main enzymatic steps:

-

Glucose-6-phosphate to This compound-6-phosphate (B1195476): The enzyme aldose 6-phosphate reductase (A6PR), also known as this compound-6-phosphate dehydrogenase (S6PDH), catalyzes the reduction of glucose-6-phosphate to this compound-6-phosphate.[3][5]

-

This compound-6-phosphate to this compound: The phosphate (B84403) group is then removed from this compound-6-phosphate by a specific phosphatase, this compound-6-phosphate phosphatase (S6PP), to yield free this compound.[5]

This biosynthetic pathway is a key regulatory point in carbon partitioning within the plant.[3]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the this compound content in various fruits and vegetables, providing a valuable resource for selecting appropriate plant sources for extraction.

| Plant Source | Scientific Name | Part Analyzed | This compound Content ( g/100g fresh weight) | Reference(s) |

| Prunes (dried) | Prunus domestica | Fruit | ~15 | [7] |

| Apples | Malus domestica | Fruit | ~4.5 | [7] |

| Pears | Pyrus communis | Fruit | ~2.8 | [7] |

| Peaches | Prunus persica | Fruit | ~2.7 | [7] |

| Apricots | Prunus armeniaca | Fruit | High | [4][8] |

| Cherries | Prunus avium | Fruit | ~1.5 | [7] |

| Blackberries | Rubus spp. | Fruit | High | [1][4] |

| Blueberries | Vaccinium spp. | Fruit | ~2 | [7] |

| Avocado | Persea americana | Fruit | High | [4][8] |

| Sweet Corn | Zea mays | Kernels | High | [4] |

| Shiitake Mushrooms | Lentinula edodes | Fruiting body | ~0.6 | [7] |

| Sweet Potatoes | Ipomoea batatas | Tuber | ~0.3 | [7] |

| Watermelon | Citrullus lanatus | Fruit | ~0.3 | [7] |

| Carrots | Daucus carota | Root | ~0.2 | [7] |

Extraction and Purification of this compound from Plant Sources

The extraction of this compound from plant materials is a multi-step process that typically involves solid-liquid extraction followed by purification to remove interfering compounds such as sugars, organic acids, and pigments. While industrial production of this compound predominantly relies on the catalytic hydrogenation of glucose derived from starch-rich crops like corn and wheat, extraction from natural plant sources is relevant for research and specialty applications.[9]

Experimental Protocol: Solid-Liquid Extraction of this compound from Fruit Tissue

This protocol is a generalized procedure based on common laboratory practices for the extraction of polyols from plant tissues.[10][11]

Materials:

-

Fresh plant material (e.g., fruit tissue)

-

Methanol (B129727) (80% v/v in water)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Weigh a known amount of fresh plant tissue (e.g., 1-5 g).

-

Homogenization: Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol.

-

Mixing: Vortex the mixture vigorously for 15 minutes to ensure thorough extraction.[10]

-

Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris.

-

Collection: Carefully decant the supernatant, which contains the crude this compound extract, into a clean tube.

-

Filtration: For analytical purposes, filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The resulting solution is ready for quantification or further purification.

Quantification of this compound

Accurate quantification of this compound in plant extracts is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Experimental Protocol: Quantification of this compound by HPLC-DAD

This protocol describes a method for the analysis of D-sorbitol using a derivatization agent and an HPLC system equipped with a Diode-Array Detector (DAD).[10][11]

Instrumentation and Columns:

-

HPLC system with a DAD detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10][11]

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

This compound standard

-

Derivatizing agent (e.g., benzyl (B1604629) alcohol)[10][11]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known this compound concentrations.

-

Derivatization (Pre-column):

-

To a known volume of the standard or sample extract, add the derivatizing agent (e.g., benzyl alcohol) and a basifying agent (e.g., NaOH) to facilitate the reaction.[10][11] This step is necessary to attach a chromophore to the this compound molecule, allowing for its detection by a UV-Vis detector.

-

The derivatized this compound will absorb ultraviolet light, enabling its detection and quantification.[10][11]

-

-

Solid Phase Extraction (SPE) of Derivatized this compound:

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with water to remove unretained impurities.

-

Elute the derivatized this compound with a suitable solvent, such as acetonitrile.[10]

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient from 20% to 80% acetonitrile over 30 minutes.[10][11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the absorbance at a specific wavelength (e.g., 228 nm for benzyl-derivatized this compound).[10][11]

-

Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared standard and sample solutions.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

References

- 1. ific.org [ific.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. All About this compound and Mannitol - FoodMarble [foodmarble.com]

- 5. D-Sorbitol: Metabolism in Plants, Biosynthesis and Degradation_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. What is this compound used for? - Kemiex [kemiex.com]

- 8. healthyfood.com [healthyfood.com]

- 9. This compound Production Process: Methods, Raw Materials & Industrial Insights [chemanalyst.com]

- 10. Derivation Method for Determining this compound in Fruit Trees [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Whitepaper: Biosynthesis of Sorbitol via the Polyol Pathway in Mammalian Cells

Executive Summary

The polyol pathway, a two-step metabolic route that converts glucose to fructose (B13574) via a sorbitol intermediate, plays a critical role in both normal physiology and the pathogenesis of diabetic complications. Under normoglycemic conditions, this pathway is a minor contributor to glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly upregulated. This activation is catalyzed by aldose reductase, the rate-limiting enzyme, followed by the action of this compound dehydrogenase. The resulting accumulation of this compound and the subsequent metabolic shifts—including osmotic stress, altered redox balance (NADPH/NADP⁺ and NADH/NAD⁺ ratios), and increased oxidative stress—are strongly implicated in the development of microvascular complications affecting the retina, kidneys, and nerves. This technical guide provides an in-depth examination of the polyol pathway's core biochemistry, enzyme kinetics, pathophysiological consequences, and the experimental methodologies employed to study its activity. It is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutic agents targeting this pathway.

The Core Pathway: Biosynthesis of this compound and Fructose

The polyol pathway is a simple, yet profoundly significant, alternative route for glucose metabolism. It consists of two primary enzymatic reactions that sequentially convert glucose into this compound and then into fructose.

-

Reduction of Glucose to this compound: The first and rate-limiting step is the reduction of glucose to its corresponding sugar alcohol, this compound (also known as glucitol). This reaction is catalyzed by the enzyme aldose reductase (AR; EC 1.1.1.21), a member of the aldo-keto reductase superfamily. The reaction requires the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydrogen donor, which is concomitantly oxidized to NADP⁺.[1][2]

-

Oxidation of this compound to Fructose: The second step involves the oxidation of the newly synthesized this compound to fructose. This reaction is catalyzed by This compound dehydrogenase (SDH; EC 1.1.1.14). In this step, nicotinamide adenine dinucleotide (NAD⁺) serves as the electron acceptor, which is reduced to NADH.[2][3]

The net effect of the pathway is the conversion of glucose to fructose at the expense of NADPH and NAD⁺, producing NADP⁺ and NADH. Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase to enter glycolysis. However, hexokinase becomes saturated during hyperglycemia, allowing the excess glucose to be shunted into the polyol pathway, as aldose reductase has a high Michaelis constant (Km) for glucose.[4][5]

Figure 1: The Polyol Pathway of Glucose Metabolism.

Biochemical Properties and Enzyme Kinetics

The activity of the polyol pathway is largely dictated by the kinetic properties of its two enzymes. Aldose reductase's high Kₘ for glucose ensures the pathway is minimally active at normal blood sugar levels, but becomes progressively more active during hyperglycemia.

| Parameter | Human Aldose Reductase (AR) | Human this compound Dehydrogenase (SDH) | Reference(s) |

| Substrate(s) | Glucose, Galactose, Aldehydes | This compound, Xylitol, L-threitol | [4][6] |

| Kₘ (Substrate) | ~50-200 mM (for Glucose) | 0.6 - 3.4 mM (for this compound) | [4][5][6] |

| Cofactor(s) | NADPH | NAD⁺ (Forward), NADH (Reverse) | [3][4] |

| Kₘ (Cofactor) | 0.06 mM (for NADPH) | 0.06 mM (for NAD⁺) | [4] |

| Cellular Location | Cytosol | Cytosol | [3] |

| Primary Tissues | Lens, retina, Schwann cells, kidney, aorta, muscle | Liver, seminal vesicles, lens, kidney | [3][4][7] |

Note: Vₘₐₓ and k꜀ₐₜ values are often reported in units specific to experimental conditions and are not always directly comparable across studies.

Role in Pathophysiology

Hyperglycemia-induced hyperactivity of the polyol pathway is a central mechanism in the development of diabetic complications. Several interconnected downstream effects contribute to cellular damage, particularly in tissues with low this compound dehydrogenase activity, such as the retina, kidney, and peripheral nerves.[3]

-

Osmotic Stress: this compound is a hydrophilic molecule that does not readily diffuse across cell membranes. Its intracellular accumulation increases intracellular osmotic pressure, leading to an influx of water, cell swelling, and eventual damage. This is a key factor in the development of diabetic cataracts and neuropathy.[5]

-

Oxidative Stress: The aldose reductase reaction consumes NADPH. NADPH is a critical cofactor for glutathione (B108866) reductase, the enzyme responsible for regenerating the primary cellular antioxidant, reduced glutathione (GSH). Depletion of NADPH impairs the cell's ability to combat reactive oxygen species (ROS), leading to increased oxidative stress and damage to lipids, proteins, and DNA.

-

Redox Imbalance: The this compound dehydrogenase reaction produces NADH. An elevated NADH/NAD⁺ ratio can inhibit key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase, altering glycolytic flux and promoting the formation of advanced glycation end-product (AGE) precursors. This state is sometimes referred to as "pseudohypoxia."

-

Fructose-Mediated Damage: The fructose produced by the pathway can be phosphorylated to fructose-1-phosphate, which can be further metabolized to potent glycating agents like 3-deoxyglucosone (B13542) and methylglyoxal, contributing to AGE formation.

Figure 2: Mechanisms of Cellular Damage via the Polyol Pathway.

Tissue-Specific Metabolite Concentrations

The accumulation of this compound and fructose varies significantly between tissues and is markedly elevated in diabetic individuals compared to healthy controls.

| Metabolite | Sample Type | Condition | Concentration / Level | Reference(s) |

| This compound | Serum | Healthy (Fasting) | 0.164 ± 0.044 mg/L | [8][9] |

| Serum | T2DM (Fasting) | 0.280 ± 0.163 mg/L | [8][9] | |

| Erythrocytes | T1DM | Higher than normal subjects | [10] | |

| Cardiac Tissue (RAA) | T2DM | ~1.5-fold increase vs. non-diabetic | [11] | |

| Nerve Tissue | N/A | Linear range of detection: 0.2-80 ng/mg | [12] | |

| Fructose | Serum | Healthy (Fasting) | 1.39 ± 0.38 mg/L | [8][9] |

| Serum | T2DM (Fasting) | 1.48 ± 0.49 mg/L | [8][9] | |

| Cardiac Tissue (RAA) | T2DM | ~2.8-fold increase vs. non-diabetic | [11] | |

| Nerve Tissue | N/A | Linear range of detection: 1-400 ng/mg | [12] |

RAA: Right Atrial Appendage; T1DM: Type 1 Diabetes Mellitus; T2DM: Type 2 Diabetes Mellitus.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for research into the polyol pathway. Standardized protocols for these key experiments are provided below.

Aldose Reductase (AR) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.

-

Principle: The activity of AR is determined by monitoring the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde).[1][13]

-

Reagents:

-

Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.

-

Enzyme Source: Purified recombinant human AR or tissue homogenate supernatant.

-

Cofactor Solution: 1.5 mM NADPH in Assay Buffer.

-

Substrate Solution: 100 mM DL-Glyceraldehyde in Assay Buffer.

-

(Optional) Inhibitor Stock: Test compound (e.g., 10 mM in DMSO).

-

-

Procedure:

-

Prepare the reaction mixture in a UV-transparent 96-well plate or cuvette. For a 200 µL final volume:

-

160 µL Assay Buffer.

-

10 µL Enzyme solution.

-

10 µL Vehicle (e.g., 1% DMSO) or Inhibitor solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding:

-

10 µL Cofactor Solution (to a final concentration of 0.075 mM).

-

10 µL Substrate Solution (to a final concentration of 5 mM).

-

-

Immediately begin kinetic measurement of absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔA₃₄₀/min) from the linear portion of the curve.

-

Enzyme activity (U/mL) can be calculated using the Beer-Lambert law: Activity = (V * Vₜ) / (ε * l * Vₑ), where Vₜ is total volume, ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹), l is the path length, and Vₑ is the enzyme volume.

-

For inhibitor studies, calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value.

-

This compound Dehydrogenase (SDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NAD⁺ reduction.

-

Principle: The activity of SDH is determined by monitoring the increase in absorbance at 340 nm as NAD⁺ is reduced to NADH during the oxidation of this compound to fructose.[2][14]

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2-9.0.

-

Enzyme Source: Purified recombinant human SDH or tissue homogenate supernatant.

-

Cofactor Solution: 50 mM NAD⁺ in Assay Buffer.

-

Substrate Solution: 500 mM D-Sorbitol in Assay Buffer.

-

-

Procedure:

-

Prepare the reaction mixture in a UV-transparent 96-well plate or cuvette. For a 1 mL final volume:

-

830 µL Assay Buffer.

-

100 µL Cofactor Solution (final concentration 5 mM).

-

50 µL Enzyme solution.

-

-

Pre-incubate at 37°C for 5 minutes to achieve temperature equilibrium.

-

Initiate the reaction by adding 20 µL of Substrate Solution (final concentration 10 mM).

-

Immediately begin kinetic measurement of absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate enzyme activity as described for the AR assay, using the same molar extinction coefficient for NADH.

-

Quantification of this compound and Fructose by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound and fructose in biological tissues.

-

Principle: Tissue extracts are prepared and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatographic separation, often using hydrophilic interaction liquid chromatography (HILIC), resolves the analytes from isomers. Mass spectrometry provides sensitive detection and quantification, typically using stable isotope-labeled internal standards. Atmospheric-pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) to minimize matrix effects from tissue extracts.[12]

-

Workflow:

-

Sample Homogenization: Weigh frozen tissue (~50 mg) and homogenize in 1 mL of cold 80% methanol (B129727) containing stable isotope-labeled internal standards (e.g., this compound-¹³C₆, fructose-¹³C₆).

-

Protein Precipitation: Centrifuge the homogenate at ~14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE) (Optional but Recommended): Use a mixed-mode SPE cartridge to remove interfering salts and lipids from the supernatant for a cleaner sample.

-

Drying and Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 90:10 acetonitrile (B52724):water).

-

LC-MS/MS Analysis:

-

LC System: UPLC/HPLC with a HILIC column (e.g., amide or NH₂ phase).

-

Mobile Phase: Gradient elution using acetonitrile and water with a weak acid or base modifier.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: APCI, negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification: Generate a calibration curve using known concentrations of standards. Determine the concentration of this compound and fructose in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Figure 3: Workflow for this compound & Fructose Quantification.

Regulation and Signaling Interplay

The polyol pathway does not operate in isolation. Its activity is regulated by substrate availability and influences other critical cellular signaling networks. A key example is its interplay with the pentose (B10789219) phosphate pathway (PPP) and antioxidant defense systems. The PPP is a primary source of the NADPH consumed by aldose reductase. Therefore, high polyol pathway flux creates a demand for NADPH that can alter PPP activity. The resulting depletion of the NADPH pool directly impairs the function of NADPH-dependent enzymes, most notably glutathione reductase, which is essential for maintaining the antioxidant capacity of the cell.

Figure 4: Polyol Pathway and Oxidative Stress Signaling.

Conclusion: Implications for Drug Development

The central role of the polyol pathway, and specifically aldose reductase, in mediating hyperglycemic damage makes it a prime target for therapeutic intervention to prevent or treat diabetic complications. The development of aldose reductase inhibitors (ARIs) has been a major focus of research for decades. While some ARIs have shown promise in preclinical models and one (Epalrestat) is approved for clinical use in some countries, many have failed in clinical trials due to insufficient efficacy or adverse side effects.

Future drug development efforts may benefit from:

-

Novel Inhibitor Scaffolds: Designing highly potent and selective ARIs with improved pharmacokinetic profiles.

-

Combination Therapies: Targeting the polyol pathway in conjunction with other mechanisms of hyperglycemic damage (e.g., AGE formation, protein kinase C activation).

-

Targeting this compound Dehydrogenase: Exploring the therapeutic potential of modulating SDH activity to prevent the accumulation of either this compound or fructose.

A thorough understanding of the pathway's biochemistry, kinetics, and cellular consequences, as outlined in this guide, is fundamental to advancing research and developing effective therapies for the millions affected by diabetic complications.

References

- 1. benchchem.com [benchchem.com]

- 2. elkbiotech.com [elkbiotech.com]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. benchchem.com [benchchem.com]

- 6. uniprot.org [uniprot.org]

- 7. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elevated Serum this compound and not Fructose in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound accumulation is altered in type 1 (insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated myocardial fructose and this compound levels are associated with diastolic dysfunction in diabetic patients, and cardiomyocyte lipid inclusions in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative determination of endogenous this compound and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

Sorbitol Metabolism in Microbial and Yeast Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction